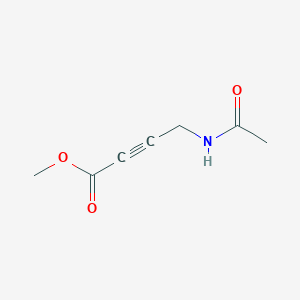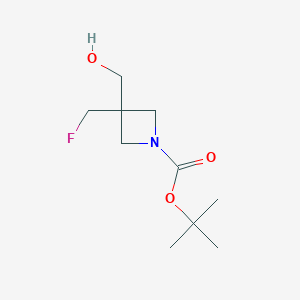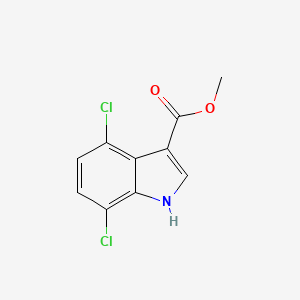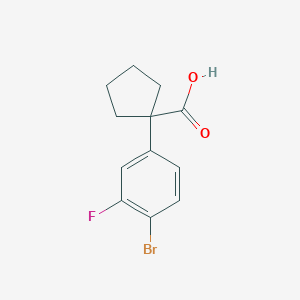
Tridecanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanedioyl dichloride is an organic compound with the chemical formula C13H22Cl2O2. It is also known as undecane-1,11-dioyl dichloride. This compound is characterized by its colorless to slightly yellow liquid appearance and a pungent odor. It is soluble in organic solvents but insoluble in water . This compound is primarily used in the synthesis of various functional compounds and surfactants due to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanedioyl dichloride is typically synthesized through the chlorination of tridecanedioic acid. One common method involves reacting tridecanedioic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows: [ \text{C13H24O4} + 2 \text{SOCl2} \rightarrow \text{C13H22Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ] The reaction is carried out by adding thionyl chloride to tridecanedioic acid and heating the mixture under reflux for a few hours. The excess thionyl chloride is then removed under reduced pressure to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Tridecanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tridecanedioic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Tridecanedioic Acid: Formed from hydrolysis.
Scientific Research Applications
Tridecanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and surfactants.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tridecanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Dodecanedioyl Dichloride: Similar in structure but with one less carbon atom.
Tetradecanedioyl Dichloride: Similar in structure but with one more carbon atom.
Sebacoyl Dichloride: Another related compound with a shorter carbon chain.
Uniqueness: Tridecanedioyl dichloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility profile make it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H22Cl2O2 |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
tridecanedioyl dichloride |
InChI |
InChI=1S/C13H22Cl2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2 |
InChI Key |
QINHATVIQFBMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)Cl)CCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)


![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)






![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)


